5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine
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Overview
Description
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring and a hydroxyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-ethoxybenzaldehyde and 2-hydroxypyridine as the primary starting materials.
Condensation Reaction: The aldehyde group of 2-chloro-4-ethoxybenzaldehyde reacts with the hydroxyl group of 2-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to form the pyridine ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium azide or sodium nitrite in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(2-Chloro-4-ethoxyphenyl)-2-pyridone.
Reduction: Formation of 5-(2-Ethoxyphenyl)-2-hydroxypyridine.
Substitution: Formation of 5-(2-Amino-4-ethoxyphenyl)-2-hydroxypyridine.
Scientific Research Applications
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Binding Interactions: The chloro and ethoxy groups may enhance binding affinity to target molecules, while the hydroxyl group may participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-iodophenyl) (4-ethoxyphenyl)methanone
- (2-Chloro-4-ethoxyphenyl)methanol
Uniqueness
5-(2-Chloro-4-ethoxyphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the phenyl and pyridine rings, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups on the phenyl ring, along with the hydroxyl group on the pyridine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-10-4-5-11(12(14)7-10)9-3-6-13(16)15-8-9/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMRDOJBTWHPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683123 |
Source
|
Record name | 5-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111115-36-6 |
Source
|
Record name | 5-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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